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molecular formula C7H9Cl2NS B8666207 (2,2-Dichloro-3,3-dimethylcyclopropyl)methyl thiocyanate CAS No. 88438-18-0

(2,2-Dichloro-3,3-dimethylcyclopropyl)methyl thiocyanate

Cat. No. B8666207
M. Wt: 210.12 g/mol
InChI Key: PZOQZKTYAZMUQD-UHFFFAOYSA-N
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Patent
US04514418

Procedure details

1.87 g of 2,2-dichloro-3,3-dimethyl-1-chloromethylcyclopropane and 1.0 g of potassium thiocyanate were suspended in 20 ml of ethanol, and the suspension was refluxed for 12 hours. Ethanol was evaporated, and 20 ml of water was added. The mixture was extracted with toluene. The toluene layer was washed with water and dried over sodium sulfate. The toluene was then evaporated under reduced pressure to give 1.80 g of 2,2-dichloro-3,3-dimethylcyclopropylmethyl thiocyanate, the desired compound shown above. The boiling point of the product was 115° C. at 200 mmHg.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:9])[C:4]([CH3:6])([CH3:5])[CH:3]1[CH2:7]Cl.[S-:10][C:11]#[N:12].[K+]>C(O)C>[Cl:1][C:2]1([Cl:9])[C:4]([CH3:6])([CH3:5])[CH:3]1[CH2:7][S:10][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
ClC1(C(C1(C)C)CCl)Cl
Step Two
Name
potassium thiocyanate
Quantity
1 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
20 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1(C)C)CSC#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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